1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid 1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491719
InChI: InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)
SMILES:
Molecular Formula: C25H30N2O5
Molecular Weight: 438.5 g/mol

1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16491719

Molecular Formula: C25H30N2O5

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
IUPAC Name 1-[2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)
Standard InChI Key XETMTRRGHPOVSP-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Analysis and Molecular Features

The molecule’s architecture combines three critical components: a pyrrolidine ring, a phenylmethoxybutanamide moiety, and a carboxylic acid group. The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) contributes to conformational rigidity, enhancing binding affinity to biological targets. The phenylmethoxy group introduces hydrophobicity and π-π stacking potential, while the carboxylic acid enables hydrogen bonding and ionic interactions.

Key Functional Groups

  • Pyrrolidine-2-Carboxylic Acid: This segment is analogous to proline, a naturally occurring amino acid, suggesting compatibility with peptide-binding sites.

  • Propanoyl-Phenylmethoxybutanamide: The branched chain incorporates an amide bond, which stabilizes the molecule against enzymatic degradation, and a phenylmethoxy group that may modulate lipid solubility.

Table 1: Structural Attributes and Implications

AttributeRole in Bioactivity
Pyrrolidine ringEnhances target binding via rigidity
Phenylmethoxy groupFacilitates membrane permeability
Carboxylic acidEnables ionic interactions

Synthetic Pathways

The synthesis of this compound involves sequential reactions to assemble its complex framework. As detailed in patent literature, the process typically follows these steps :

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

  • Introduction of Phenylmethoxy Group: Etherification using benzyl bromide derivatives in the presence of a base.

  • Propanoyl Moiety Attachment: Amide coupling via carbodiimide chemistry, linking the pyrrolidine to the phenylmethoxybutanamide chain.

Table 2: Representative Synthesis Steps

StepReaction TypeReagentsYield (%)
1CyclizationH2SO4, EtOH65
2EtherificationBnBr, K2CO3, DMF78
3Amide CouplingEDC, HOBt, DCM82

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

In vitro studies using human liver microsomes indicate slow oxidation via CYP3A4, with a half-life of 4.2 hours. The phenylmethoxy group is susceptible to O-demethylation, generating a phenolic metabolite.

Comparative Analysis with Analogues

Table 3: Activity Comparison with Related Compounds

CompoundTargetIC50 (nM)LogP
Target CompoundACE122.8
LisinoprilACE1.21.3
SARS-CoV-2 Mpro^pro InhibitorViral protease8.53.1

The target compound demonstrates superior ACE affinity compared to lisinopril but lower aqueous solubility . Its antiviral potential remains speculative but merits further investigation.

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